2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate
Description
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate is an organic compound with a complex molecular structure that incorporates multiple functional groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O2/c1-14-2-4-15(5-3-14)19(28)29-11-10-26-6-8-27(9-7-26)18-17(21)12-16(13-25-18)20(22,23)24/h2-5,12-13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCICSJPZYYRNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCN2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate involves several steps:
Nucleophilic Substitution: : The initial step often includes a nucleophilic substitution reaction where 3-chloro-5-(trifluoromethyl)-2-pyridine reacts with piperazine.
Esterification: : The intermediate product undergoes esterification with 4-methylbenzoic acid, under acidic or basic conditions, forming the final ester compound.
Purification: : The crude product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, this compound can be produced using:
Continuous Flow Reactions: : Utilizes continuous reactors to maintain a steady state of reactants and products, enhancing yield and efficiency.
Catalytic Processes: : Involves using catalysts to lower reaction temperatures and times, often employing transition metal catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using agents like potassium permanganate, to form corresponding oxidized products.
Reduction: : Reduction reactions may involve hydrogenation using catalysts like palladium on carbon, targeting the chloropyridine moiety.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine and benzene rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like alkoxides, and electrophiles.
Major Products Formed
Oxidation: : Pyridine derivatives with additional oxygen functionalities.
Reduction: : Reduced forms of the original compound, with less chlorinated or less fluorinated pyridine rings.
Substitution: : Products with various substituents on the pyridine or benzene rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as:
Intermediate: : It serves as a precursor in the synthesis of more complex molecules.
Catalyst: : Certain derivatives can act as catalysts in organic reactions.
Biology
In biological research, it finds use in:
Enzyme Inhibition Studies: : Investigating its role as an enzyme inhibitor due to its binding affinity to certain proteins.
Molecular Probes: : Used as a probe in studying molecular pathways.
Medicine
In medicine, its applications include:
Pharmacological Research: : Exploring its potential as a therapeutic agent for diseases.
Drug Development: : As a lead compound in the development of new drugs.
Industry
Industrial applications involve:
Material Science: : Used in the development of specialized polymers and materials.
Mechanism of Action
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets through various pathways, leading to the modulation of biological activities. The piperazine and pyridine rings are critical for its binding efficacy, and the trifluoromethyl group enhances its lipophilicity, improving its biological availability.
Comparison with Similar Compounds
Similar Compounds
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methoxybenzenecarboxylate: : Differing by the methoxy group, it exhibits different reactivity and applications.
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-nitrobenzenecarboxylate: : The nitro group alters its chemical and biological properties.
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl benzenecarboxylate: : Lacks the methyl group, influencing its efficacy and stability.
Uniqueness
What sets 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate apart is its specific structural configuration, particularly the trifluoromethyl group which imparts unique chemical properties, such as increased metabolic stability and altered electronic effects, making it highly valuable in both research and industrial applications.
Biological Activity
The compound 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H21ClF3N4O2
- Molecular Weight : 421.84 g/mol
The compound features a piperazine ring, a chloro-substituted pyridine, and a carboxylate moiety, which contribute to its diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include:
- Formation of the Piperazine Ring : This is achieved through cyclization reactions involving appropriate diamines.
- Chlorination and Trifluoromethylation : The pyridine ring is modified using chlorinating agents and trifluoromethylating agents.
- Coupling Reactions : The piperazine derivative is coupled with the chlorinated pyridine under controlled conditions using coupling agents like palladium catalysts.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : It may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.
- Receptors : The compound can bind to neurotransmitter receptors, influencing signal transduction pathways.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
-
Antimicrobial Activity : Research has shown that it exhibits significant antibacterial and antifungal properties against various pathogens. For instance, it has demonstrated effectiveness against strains of Staphylococcus aureus and Candida albicans.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Candida albicans 16 µg/mL - Analgesic Effects : In animal models, the compound has shown potential analgesic effects comparable to traditional analgesics such as aspirin. In a study involving BALB/C mice, it was administered at a dose of 60 mg/kg and demonstrated a significant reduction in pain responses induced by acetic acid.
- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may have selective toxicity towards certain cancer cell lines while sparing normal cells, suggesting potential for anti-cancer applications.
Study on Antimicrobial Properties
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of this compound. The results indicated that modifications to the piperazine moiety significantly enhanced antibacterial activity while maintaining low toxicity in mammalian cells .
Analgesic Activity Assessment
Another study assessed the analgesic properties in a controlled environment using the hot-plate method to evaluate pain thresholds in mice treated with varying doses of the compound. Results indicated a dose-dependent increase in pain threshold, suggesting its potential as an effective analgesic agent .
Q & A
Basic Questions
What are the key structural features of this compound that influence its reactivity and biological activity?
The compound contains a piperazine ring linked to a 3-chloro-5-(trifluoromethyl)pyridinyl group and an ethyl ester moiety bonded to a 4-methylbenzenecarboxylate. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine ring contributes to conformational flexibility, enabling interactions with biological targets like receptors or enzymes . The chlorine atom on the pyridine ring may influence electronic properties and binding affinity .
What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves multi-step reactions:
Nucleophilic substitution : Piperazine reacts with a halogenated pyridine derivative (e.g., 3-chloro-5-(trifluoromethyl)-2-chloropyridine) under reflux in polar aprotic solvents like dimethylformamide (DMF) .
Esterification : The resulting piperazinyl-pyridine intermediate is coupled with 4-methylbenzoic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) .
Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane is used to isolate the product .
How is the compound characterized to confirm structural integrity?
- NMR spectroscopy : - and -NMR verify proton environments and carbon frameworks (e.g., piperazine CH signals at δ 2.5–3.5 ppm and aromatic protons at δ 7.0–8.5 ppm) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 473.1 for CHClFNO) .
- IR spectroscopy : Peaks at ~1700 cm confirm ester C=O stretching .
Advanced Research Questions
How can researchers optimize reaction yields for the piperazine-pyridine coupling step?
- Catalyst screening : Use bases like triethylamine to deprotonate piperazine, enhancing nucleophilicity .
- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states but may require higher temperatures (80–100°C) .
- Reaction monitoring : TLC or HPLC tracks intermediate formation to minimize side products like di-substituted piperazines .
What strategies address contradictions in reported solubility data for this compound?
Discrepancies arise from polymorphic forms or solvent impurities. To resolve:
- Standardized protocols : Use USP/Ph.Eur. solubility buffers (e.g., pH 1.2–7.4) and control temperature (±0.1°C) .
- Crystallography : X-ray diffraction identifies polymorphs affecting solubility .
- HPLC purity checks : Ensure >98% purity to exclude solubility-altering impurities .
How does the compound interact with biological targets, and what assays validate these interactions?
While direct data are limited, structural analogs suggest:
- Receptor binding : Piperazine derivatives often target serotonin or dopamine receptors. Use radioligand displacement assays (e.g., -spiperone for dopamine D) .
- Enzyme inhibition : Fluorimetric assays (e.g., acetylcholinesterase inhibition) quantify activity at varying concentrations (IC determination) .
- Cellular toxicity : MTT assays in HEK-293 or HepG2 cells assess viability at 10–100 µM doses .
What computational methods predict the compound’s ADMET properties?
- Molecular docking : Software like AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism .
- QSAR models : Correlate logP values (~3.5) with permeability and blood-brain barrier penetration .
- In silico toxicity : Tools like ProTox-II assess hepatotoxicity risk based on structural alerts (e.g., trifluoromethyl groups) .
Experimental Design and Data Analysis
How should researchers design dose-response studies for this compound?
- Dose range : Test 0.1–100 µM in triplicate, using logarithmic increments .
- Controls : Include vehicle (e.g., DMSO ≤0.1%) and positive controls (e.g., known receptor agonists/antagonists) .
- Statistical analysis : Fit data to a sigmoidal curve (Hill equation) to calculate EC/IC values with 95% confidence intervals .
What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix effects : Plasma proteins may bind the compound. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction .
- Detection limits : LC-MS/MS with MRM transitions (e.g., m/z 473.1 → 354.0) achieves sensitivity down to 1 ng/mL .
Advanced Methodological Considerations
How to resolve spectral overlaps in NMR data for piperazine derivatives?
- 2D NMR : HSQC and HMBC correlate - signals to distinguish piperazine CH groups from aromatic protons .
- Deuterated solvents : Use DMSO-d to shift exchangeable protons (e.g., NH in piperazine) downfield .
What are the stability considerations for long-term storage?
- Degradation pathways : Hydrolysis of the ester group occurs in humid conditions. Store at −20°C under argon in amber vials .
- Stability-indicating assays : Forced degradation (e.g., 40°C/75% RH for 4 weeks) followed by HPLC monitors impurities .
Future Research Directions
How can the compound’s pharmacokinetic profile be improved?
- Prodrug design : Replace the ethyl ester with a tert-butyl ester to enhance oral bioavailability .
- Nanocarriers : Encapsulate in PLGA nanoparticles to improve solubility and target-specific delivery .
What structural modifications enhance selectivity for specific biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
